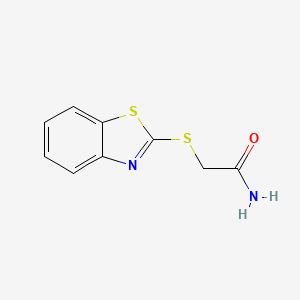

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide

描述

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXBISQHWDZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352000 | |

| Record name | 2-(benzothiazolylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66206-59-5 | |

| Record name | 2-(benzothiazolylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,3 Benzothiazol 2 Ylsulfanyl Acetamide and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Thioacetamido-Benzothiazole Core

A retrosynthetic analysis of the target molecule, 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide, reveals two primary strategic disconnections. The most logical and widely employed disconnection is at the C-S bond, which separates the benzothiazole (B30560) and acetamide (B32628) moieties. This leads to two key synthons: a benzothiazole-2-thiolate anion and a haloacetamide electrophile. A second, less common, disconnection can be envisioned at the amide bond of the acetamide side chain.

Primary Disconnection (C-S Bond):

This strategy identifies 2-mercaptobenzothiazole (B37678) and a suitable 2-haloacetamide (such as 2-chloroacetamide (B119443) or 2-bromoacetamide) as the primary starting materials. This approach is favored due to the high nucleophilicity of the thiolate anion generated from 2-mercaptobenzothiazole and the ready availability of haloacetamide reagents.

Secondary Disconnection (Amide Bond):

This alternative disconnection would involve 2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid and ammonia (B1221849) or an appropriate amine. This route requires the initial synthesis of the thioacetic acid derivative, followed by an amidation reaction.

Conventional Synthetic Routes to this compound

Conventional synthetic methods for this compound predominantly rely on the principles identified in the primary retrosynthetic analysis.

Reactions Involving 2-Mercaptobenzothiazole as a Key Precursor

The most common and straightforward synthesis involves the S-alkylation of 2-mercaptobenzothiazole with a 2-haloacetamide. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a highly nucleophilic thiolate anion which then displaces the halide from the acetamide derivative.

In a typical procedure, 2-mercaptobenzothiazole is treated with an equimolar amount of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like ethanol (B145695) or acetone (B3395972). To this solution, 2-chloroacetamide or 2-bromoacetamide (B1266107) is added, and the reaction mixture is stirred, often at room temperature or with gentle heating, to afford the desired product. One study describes the reaction of 2-mercaptobenzothiazole with chloroacetylchloride to yield an acetamide derivative as a key intermediate. researchgate.net Another publication details the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone by reacting 2-mercaptobenzothiazole with α-bromoacetophenone in the presence of sodium carbonate in an ethanol/water mixture at room temperature. rsc.org

| Reactants | Base | Solvent | Conditions | Yield | Reference |

| 2-Mercaptobenzothiazole, 2-Chloroacetylchloride | - | - | - | - | researchgate.net |

| 2-Mercaptobenzothiazole, α-Bromoacetophenone | Sodium Carbonate | Ethanol/Water | Room Temperature, 1h | - | rsc.org |

| 2-Mercaptobenzothiazole, 2-Methylphenyl carbamic chloride | - | Refluxing Ethanol | - | - | nih.gov |

Interactive Data Table: Conventional Synthesis using 2-Mercaptobenzothiazole

Direct Coupling and Acylation Strategies Utilizing Acetamide Derivatives

While less common, it is also possible to synthesize the target compound by first forming the thioether linkage and then introducing the amide functionality. For instance, 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid can be synthesized and subsequently coupled with an amine using a coupling agent like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) to form the corresponding acetamide derivative. researchgate.net

Another approach involves the acylation of 2-aminobenzothiazole (B30445) with bromoacetyl bromide to produce N-(benzo[d]thiazol-2-yl)-2-bromoacetamide, which can then undergo further reactions. nih.gov

Advanced and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

To address the limitations of conventional methods, such as long reaction times and the use of volatile organic solvents, more advanced and sustainable synthetic methodologies have been developed.

Microwave-Assisted Synthesis and Ultrasonication Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. For example, the synthesis of various benzothiazole derivatives has been achieved through one-pot three-component reactions under microwave irradiation, often without the need for a catalyst or solvent. researchgate.netuokerbala.edu.iqnih.govresearchgate.netias.ac.in

Ultrasonication is another green chemistry technique that has been successfully applied to the synthesis of benzothiazole derivatives. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. Studies have shown that the condensation of 2-aminothiophenol (B119425) with various aldehydes to form 2-substituted benzothiazoles can be efficiently carried out under ultrasound irradiation, often in shorter times and with higher yields compared to conventional methods. analis.com.mytandfonline.comresearchgate.netkjscollege.com The synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides has been achieved with higher yields and shorter reaction times using ultrasound irradiation compared to conventional heating. nih.gov

| Method | Reactants | Conditions | Yield | Time | Reference |

| Microwave | 2-hydroxy-4H-benzo researchgate.netnih.govthiazolo[3,2-a]pyrimidin-4-one, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Solvent-free, Catalyst-free | Good | - | researchgate.net |

| Ultrasound | 2-aminothiophenol, benzaldehydes | Solvent-free, Catalyst-free | 65-83% | 20 min | analis.com.my |

| Ultrasound | un/substituted aminobenzothiazole, bromoacetyl bromide | Acetonitrile, room temperature | 89-92% | 1h | nih.gov |

Interactive Data Table: Advanced Synthetic Methodologies

Catalyst-Mediated Transformations (e.g., Palladium-Catalyzed C-S Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur bonds, offering a powerful and versatile tool for the synthesis of aryl thioethers. While specific examples for the direct synthesis of this compound via this method are not extensively reported, the general principles can be applied.

A plausible approach would involve the palladium-catalyzed coupling of 2-mercaptobenzothiazole with a 2-haloacetamide. This reaction would typically employ a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a suitable ligand (e.g., a phosphine (B1218219) ligand) and a base. The catalytic cycle generally involves the oxidative addition of the haloacetamide to the Pd(0) complex, followed by transmetalation with the thiolate and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The synthesis of 2-substituted benzothiazoles from thiobenzanilides has been achieved using a palladium catalyst through C-H functionalization and C-S bond formation. nih.gov Palladium-catalyzed Sonogashira coupling of benzylic ammonium (B1175870) salts with terminal alkynes has also been reported as an efficient method for creating C(sp3)-C(sp) bonds. organic-chemistry.org

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(II)/Cu(I) | Thiobenzanilides | - | High | nih.gov |

| Pd(PPh3)4 | Benzyltrimethylammonium salts, terminal alkynes | K4CO3, PhMe/DMSO, 100°C, 12h | up to 93% | organic-chemistry.org |

Interactive Data Table: Palladium-Catalyzed C-S Coupling Reactions

Green Chemistry Approaches and Solvent-Free Reaction Conditions

The synthesis of benzothiazole derivatives, including the precursors for this compound, has seen a significant shift towards environmentally benign methodologies. These "green" approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. derpharmachemica.com Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents, and the development of solvent-free reaction conditions. derpharmachemica.com

Ultrasound-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. derpharmachemica.com For instance, the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, a direct precursor to the target amide, can be accomplished in just 15 minutes using ultrasound irradiation, a substantial improvement over traditional refluxing. derpharmachemica.com Similarly, microwave irradiation provides a highly efficient heating method, driving reactions to completion in a matter of minutes. derpharmachemica.com

The choice of solvent is a cornerstone of green chemistry. Researchers have explored the use of water and glycerol (B35011) as green solvents for the synthesis of benzothiazole-2-thiol derivatives, offering a safer alternative to volatile organic compounds. Furthermore, catalytic systems are being designed for sustainability. The use of reusable catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or tin pyrophosphate (SnP₂O₇), aligns with green principles by simplifying product isolation and reducing chemical waste. mdpi.com

In some cases, reactions can be performed under solvent-free, solid-phase conditions. mdpi.com A notable example is the one-pot, solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine, which proceeds rapidly without the need for any solvent, making the process highly economical and less time-consuming. mdpi.com These solvent-free approaches significantly reduce the environmental footprint of the synthesis.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield of this compound and its intermediates is critically dependent on the careful optimization of several reaction parameters. These include temperature, reaction time, and the choice and concentration of catalysts and reagents. The transition from conventional heating to energy-efficient techniques like microwave and ultrasound irradiation has been a primary strategy for enhancing yields and reducing reaction times. derpharmachemica.com

A comparative study on the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate highlights the dramatic effect of the synthetic method on reaction time and yield. While conventional refluxing in acetone requires several hours, ultrasound and microwave-assisted methods achieve completion in minutes with comparable or improved yields. derpharmachemica.com

Table 1: Comparison of Synthetic Methods for Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate

| Synthetic Method | Reaction Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional (Reflux) | 4-5 hours | Boiling point of Acetone | 78 | derpharmachemica.com |

| Ultrasound Irradiation | 15 minutes | Not specified | 82 | derpharmachemica.com |

| Microwave Irradiation | 4 minutes | 180°C | 85 | derpharmachemica.com |

Beyond the heating method, optimizing the stoichiometry of reactants and catalysts is crucial. For the condensation reaction forming the benzothiazole ring, studies have identified optimal ratios of reactants and catalysts to maximize product formation. mdpi.com For example, in a hydrogen peroxide/HCl catalyzed synthesis, a 1:1:6:3 molar ratio of 2-aminothiophenol, aromatic aldehyde, H₂O₂, and HCl was found to be ideal. mdpi.com Such optimization prevents the formation of byproducts and simplifies the purification process, contributing indirectly to a higher isolated yield of the desired compound.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The effective isolation and purification of synthetic intermediates and the final this compound product are essential for obtaining a compound of high purity. The specific techniques employed are dictated by the physical properties of the target compound and the nature of the impurities present in the reaction mixture.

A common initial step in the work-up procedure involves quenching the reaction mixture by pouring it into a large volume of cold water, ice-cold water, or a dilute acidic solution. nih.govtsijournals.comnih.gov This technique often induces the precipitation of the crude product, which can then be collected by vacuum filtration. nih.govnih.gov For instance, in the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone, the reaction mixture is poured into dilute HCl containing crushed ice to precipitate the product. nih.gov Similarly, the synthesis of N-(1,3-Benzothiazol-2-yl)acetamide involves pouring the cooled reaction mixture into ice-cold water, followed by filtration. nih.gov

Following initial isolation, the crude product is typically washed to remove residual reagents and soluble impurities. Common washing solvents include water and ice-cold ethanol. nih.gov In syntheses involving acidic or basic conditions, a wash with a mild base (like a 5% sodium bicarbonate solution) or acid may be employed to neutralize and remove unreacted starting materials. orientjchem.org

The final and most critical step for achieving high purity is recrystallization. The choice of solvent is paramount and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Various solvents and solvent mixtures have been successfully used for purifying benzothiazole acetamide derivatives and their intermediates.

Table 2: Solvents for Recrystallization of Benzothiazole Derivatives

| Compound Type | Recrystallization Solvent(s) | Reference |

|---|---|---|

| Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | Acetone | derpharmachemica.com |

| 2-(1,3-Benzothiazol-2-ylsulfanyl)alkanoylhydrazide | Hot Ethanol | tsijournals.com |

| N-(1,3-Benzothiazol-2-yl)acetamide | Ethanol | nih.gov |

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | Petrol Ether | nih.gov |

| 2-Chloro-N-(5-chloro-6-fluorobenzothiazol-2-yl)acetamide | Ethanol | orientjchem.org |

In some cases, particularly for obtaining single crystals for X-ray analysis, slow evaporation of a solution of the compound is employed. For example, crystals of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide have been grown by the slow evaporation of a chloroform-ethanol (1:1) solution. nih.gov

Reaction Mechanisms and Chemical Transformations of 2 1,3 Benzothiazol 2 Ylsulfanyl Acetamide

Reactivity Profiles of the Benzothiazole (B30560) Moiety in Substitution Reactions

The benzothiazole ring system is an electron-rich heterocycle that can participate in various substitution reactions. The benzene (B151609) portion of the fused ring system is susceptible to electrophilic aromatic substitution. Reactions such as nitration and halogenation can introduce functional groups onto the aromatic ring, with the position of substitution directed by the existing ring structure. smolecule.commdpi.com

While the C2 position of a benzothiazole ring is often a site for nucleophilic attack, in the target molecule this position is already occupied by the sulfanylacetamide group. However, the presence of the benzothiazole and its electron-withdrawing nature can influence the reactivity of adjacent groups. evitachem.com The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, indicating the foundational reactivity patterns of the heterocyclic core. mdpi.com

Transformations Involving the Acetamide (B32628) Functionality (e.g., Hydrolysis, Derivatization)

The acetamide group (-CONH₂) is a versatile functional group that can undergo several important transformations. evitachem.comnih.gov

Hydrolysis : Under either acidic or basic conditions, the amide bond can be hydrolyzed. This reaction cleaves the C-N bond, yielding 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid and ammonia (B1221849). evitachem.com This transformation is a common pathway for converting amides to their corresponding carboxylic acids.

Derivatization : The acetamide functionality is a key site for structural modification. The chlorine atom in N-aryl 2-chloroacetamides, precursors to this compound type, is readily displaced by nucleophiles. researchgate.net Following its formation, the amide's nitrogen atom can be further functionalized. Nucleophilic substitution at the acetamide group allows for the introduction of various substituents, expanding the chemical diversity of the parent molecule. smolecule.com For instance, coupling reactions with different amines or other nucleophiles can be achieved at this site. researchgate.netasianpubs.org

Role of the Thioether Linkage in Electrophilic and Nucleophilic Processes

The thioether (-S-) linkage is not merely a passive connector; it actively participates in and influences the molecule's reactivity. Its formation is typically achieved via a nucleophilic substitution reaction, specifically the S-alkylation of 2-mercaptobenzothiazole (B37678) with an appropriate haloacetamide, such as 2-chloroacetamide (B119443). mdpi.comnih.gov

Crystallographic studies of analogous compounds reveal key structural details about this linkage. The bond connecting the sulfur to the sp²-hybridized carbon of the benzothiazole ring is shorter than the bond to the sp³-hybridized carbon of the acetamide's alpha-carbon. nih.gov This is attributed to π-conjugation with the aromatic heterocycle. nih.govvulcanchem.com

Table 1: Representative C-S Bond Lengths in Benzothiazole-Thioether Structures

| Bond Type | Typical Bond Length (Å) | Source |

|---|---|---|

| C(sp²)–S | 1.745 | nih.gov |

The sulfur atom, with its lone pairs of electrons, is nucleophilic and susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. smolecule.comnih.gov Common oxidizing agents for this transformation include hydrogen peroxide. smolecule.com These oxidized derivatives have altered electronic properties and solubility, making this a significant pathway for chemical diversification.

Investigations into Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is a potential phenomenon in 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide, primarily associated with the acetamide moiety.

Amide-Imidol Tautomerism : The acetamide group can theoretically exist in equilibrium with its imidol tautomer: CH₃C(=O)NH₂ (amide) ⇌ CH₃C(OH)=NH (imidol) While the amide form is generally predominant for simple amides, the equilibrium can be influenced by solvent polarity and intramolecular hydrogen bonding opportunities. nih.gov Studies on related heterocyclic systems confirm that such tautomeric equilibria are plausible and can affect the molecule's chemical and biological properties. researchgate.netuhmreactiondynamics.org

Syn-Anti Isomerization : In derivatives where the acetamide nitrogen is substituted, syn-anti isomerization around the C-N amide bond can occur. This process involves the rotation around the partial double bond of the amide, leading to different spatial arrangements of the substituents. researchgate.net

The precursor molecule, 2-mercaptobenzothiazole, itself exists in a thione-thiol tautomeric equilibrium. However, the S-alkylation to form the thioether linkage in the title compound effectively "locks" it in the thiol form, resulting in a stable thioether structure.

Functionalization and Derivatization Strategies for Structural Diversity

The inherent reactivity of the benzothiazole ring and the acetamide side chain provides a rich platform for creating a diverse library of derivatives.

The benzene ring fused to the thiazole (B1198619) is amenable to electrophilic aromatic substitution, a common strategy for introducing new functional groups. mdpi.com

Nitration : Treatment with nitrating agents (e.g., a mixture of nitric and sulfuric acids) can introduce one or more nitro (-NO₂) groups onto the benzene ring.

Halogenation : Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst can result in the corresponding halogenated derivatives.

The specific position of substitution on the 4, 5, 6, or 7-positions of the benzothiazole ring is governed by the directing effects of the fused thiazole ring and the reaction conditions. mdpi.com

The acetamide portion of the molecule offers two primary sites for functionalization: the nitrogen atom and the alpha-carbon (the -CH₂- group).

N-Substitution : The amide nitrogen can be deprotonated with a suitable base to form an amidate anion. This anion can then act as a nucleophile, reacting with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) to yield N-substituted derivatives. smolecule.comresearchgate.net

Alpha-Carbon Substitution : The alpha-carbon, situated between the sulfur atom and the carbonyl group, possesses activated C-H bonds. Analogous to β-keto-sulfones, this methylene (B1212753) group can be deprotonated by a strong base to form a stabilized carbanion. nih.gov This carbanion can then participate in reactions such as:

Alkylation : Reaction with alkyl halides to introduce new carbon chains.

Aldol-type reactions : Reaction with aldehydes or ketones.

Michael additions : Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

These derivatization strategies allow for systematic structural modifications to explore structure-activity relationships for various applications.

Formation of Schiff Bases and Hydrazones from Related Scaffolds

The formation of Schiff bases and hydrazones from scaffolds related to this compound is a significant area of research, primarily utilizing the key intermediate, 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide (B1266905). This hydrazide is readily synthesized and serves as a versatile building block for creating a diverse range of derivatives through condensation reactions with various carbonyl compounds.

The general synthetic route involves the reaction of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with different aromatic or aliphatic aldehydes and ketones. nih.govchemmethod.com This condensation reaction is typically carried out in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of an acid like glacial acetic acid, to facilitate the formation of the azomethine group (–N=CH–), which is characteristic of Schiff bases and hydrazones. nih.govchemmethod.com

The resulting hydrazone derivatives incorporate the benzothiazole ring, the thioether linkage, the acetamide backbone, and a variable substituent from the aldehyde or ketone, allowing for the systematic modification of the molecular structure. The successful formation of these compounds is routinely confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govresearchgate.net In FT-IR spectra, the appearance of a C=N stretching band and the disappearance of the NH₂ bands of the hydrazide are key indicators of a successful reaction. chemmethod.com In ¹H-NMR spectra, a characteristic singlet peak in the δ 7.80–8.02 ppm region typically confirms the formation of the imine proton (–N=CH–). nih.gov

Research has demonstrated the synthesis of a wide array of these derivatives. For instance, reacting 2-(benzo[d]thiazol-2-ylthio)acetohydrazide with various substituted benzaldehydes yields a series of N'-benzylidene-2-(benzo[d]thiazol-2-ylthio)acetohydrazides. researchgate.net Similarly, reactions with ketones like acetylacetone (B45752) produce the corresponding N'-(4-oxopentan-2-ylidene)acetohydrazide derivatives. researchgate.netresearchgate.net

The versatility of this synthetic approach allows for the introduction of a wide range of functional groups, including those with electron-donating and electron-withdrawing properties, onto the phenyl ring of the aldehyde reactant. nih.gov This modularity is crucial for tuning the electronic and steric properties of the final compounds.

Below are tables detailing specific research findings on the formation of these hydrazone and Schiff base derivatives.

Table 1: Synthesis of Hydrazone Derivatives from 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide

This table summarizes the synthesis of various hydrazone derivatives through the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with different aromatic aldehydes.

| Reactant (Aldehyde) | Resulting Compound Name | Solvent/Catalyst | Yield (%) | Melting Point (°C) | Reference |

| 4-Substituted Benzaldehydes | Novel benzazole derivative compounds (4a-4h) | Not Specified | Not Specified | Not Specified | researchgate.net |

| 4-Nitrobenzaldehyde | 7-Methyl-2-(2-(4-nitrobenzylidene)hydrazinyl)benzo[d]thiazole | Glacial Acetic Acid | 88.5 | 201-202 | nih.gov |

| 2,4-Dichlorobenzaldehyde | 2-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-7-methylbenzo[d]thiazole | Glacial Acetic Acid | 86.9 | 183-185 | nih.gov |

| Various Aromatic Aldehydes | Schiff base derivatives (3-7) | Absolute Ethanol / Glacial Acetic Acid | Not Specified | Not Specified | chemmethod.com |

Table 2: Synthesis of Schiff Base and Related Derivatives

This table details the synthesis of Schiff bases from related benzothiazole precursors, highlighting the versatility of the benzothiazole scaffold in forming azomethine linkages.

Theoretical and Computational Studies of 2 1,3 Benzothiazol 2 Ylsulfanyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the electronic structure and related properties of the benzothiazole (B30560) scaffold.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G+(d,p) or cc-pVDZ, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. scirp.org This process minimizes the energy of the molecule to predict key structural parameters.

While a dedicated DFT study on the unsubstituted title compound is not extensively available, analysis of closely related structures provides valuable insights. For instance, the crystal structure of a derivative, 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, reveals important bond lengths and angles. nih.gov In this derivative, the Csp2—S bond (1.745 Å) is shorter than the Csp3—S bond (1.812 Å), a feature attributed to π–π conjugation. nih.gov DFT calculations on benzothiazole itself show that bond lengths and angles can be predicted with good accuracy, providing a reliable foundation for studying more complex derivatives. scirp.org

Table 1: Selected Experimental Bond Lengths for a Derivative, 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

| Bond | Length (Å) |

| S1—C10 (Csp2) | 1.745(2) |

| S1—C9 (Csp3) | 1.812(2) |

Data sourced from a single-crystal X-ray analysis. nih.gov

Energy analysis through DFT also helps in understanding the stability of the molecule. For substituted benzothiazoles, the total energy, and thermodynamic parameters such as enthalpy and Gibbs free energy, can be calculated to assess their relative stabilities. scirp.org

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. scirp.org

For benzothiazole derivatives, the HOMO is typically localized on the benzothiazole ring system, particularly on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the fused ring system. In a study of benzothiazole and its simple derivatives, substitution at the 2-position was found to influence the energy gap, thereby modulating the molecule's reactivity. scirp.org The 2-SCH3 substituted benzothiazole, structurally related to the title compound, was found to be the most reactive among the studied derivatives due to a lower energy gap. scirp.orgscirp.org

Table 2: Calculated Quantum Chemical Descriptors for Benzothiazole Derivatives (at B3LYP/6-31+G(d,p) level)

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| Benzothiazole | -0.2575 | -0.0673 | 0.1902 |

| 2-SCH3_BTH | -0.2478 | -0.0637 | 0.1841 |

Data adapted from a theoretical study on benzothiazole and its derivatives. scirp.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on a molecule's surface. It helps in identifying the regions prone to electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are favorable for nucleophilic attack. For benzothiazole derivatives, the MEP analysis typically shows negative potential around the nitrogen atom and the carbonyl oxygen of the acetamide (B32628) group, making them potential sites for hydrogen bonding and electrophilic interactions. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations are particularly useful for understanding the conformational flexibility of a molecule like this compound and its interactions with biological targets, such as proteins. nih.govdovepress.com

MD simulations can reveal the different shapes (conformations) the molecule can adopt in solution and their relative energies. This is crucial for understanding how the molecule might bind to a receptor's active site. The stability of a protein-ligand complex can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms over the simulation time. nih.gov

In the context of drug design, MD simulations can be used to study the binding of benzothiazole derivatives to specific enzymes or receptors. For example, MD simulations have been employed to investigate the stability of benzothiazole derivatives within the active site of proteins implicated in diseases, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, can be used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for structural validation.

Predicted Infrared (IR) and Raman spectra can be calculated by computing the vibrational frequencies of the molecule. nih.gov The calculated frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific functional groups and motions within the molecule. For example, the characteristic C=O stretching vibration of the acetamide group and the various vibrations of the benzothiazole ring can be identified. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com The calculated chemical shifts, when compared with experimental NMR spectra, can help in the complete assignment of the signals to the different protons and carbons in the molecule.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. scirp.org By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. For benzothiazole derivatives, the electronic transitions are typically of the n → π* and π → π* type, involving the promotion of electrons from non-bonding or π orbitals to anti-bonding π* orbitals. scirp.org

Computational Insights into Reaction Pathways and Transition States

Computational methods can be used to model the reaction mechanism, including the identification of transition states, which are the highest energy points along the reaction coordinate. By calculating the activation energies, the feasibility of a proposed reaction pathway can be assessed. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the reactants and products. Such studies would provide a deeper understanding of the reaction kinetics and could help in optimizing the reaction conditions for improved yields.

In Silico Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) is a key component of this, where statistical models are built to predict the activity of new compounds based on their molecular descriptors. nih.govsemanticscholar.org

Numerous QSAR studies have been performed on benzothiazole derivatives to explore their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govexcli.deresearchgate.net These studies identify the key molecular features (descriptors) that are important for a specific biological activity. For example, descriptors related to the electronic properties, hydrophobicity, and steric features of the molecules are often found to be significant.

Pharmacophore modeling is another important in silico technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. A typical pharmacophore model for a benzothiazole derivative might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These models serve as a template for designing new molecules with improved activity. For instance, the benzothiazole ring often acts as a key hydrophobic and aromatic feature, while the acetamide group can provide hydrogen bonding interactions. Molecular docking studies, which predict the binding orientation of a molecule within a receptor's active site, are often used in conjunction with pharmacophore modeling to refine the understanding of ligand-target interactions. nih.gov

Molecular Docking Simulations for Enzyme Inhibition and Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the atomic level, providing valuable information on binding affinity, and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions.

Research on benzothiazole derivatives, including structures analogous to this compound, has revealed significant potential for enzyme inhibition and receptor binding across a variety of therapeutic targets.

Urease Inhibition: A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives demonstrated their potential as urease inhibitors. semanticscholar.org Molecular docking simulations suggested that these compounds could bind to the non-metallic active site of the urease enzyme. semanticscholar.org The interactions within the active site were found to be crucial for the inhibitory activity, with hydrogen bonding playing a significant role. semanticscholar.org This binding is believed to halt the hydrolysis of the enzyme, thereby inhibiting its activity. semanticscholar.org

Dihydroorotase Inhibition: In the quest for new antimicrobial agents, molecular docking studies were performed on benzothiazole derivatives against dihydroorotase, a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov The simulations revealed that active benzothiazole compounds could form hydrogen bonds with key residues in the active site, such as LEU222 and ASN44. nih.gov Furthermore, strong hydrophobic interactions involving the thiazole (B1198619) and naphthalene (B1677914) rings at the entrance of the active site were observed, which could potentially block substrate access and lead to enzyme inhibition. nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have been designed and investigated as potential succinate dehydrogenase (SDH) inhibitors for their fungicidal activity. nih.gov Molecular simulation studies indicated that hydrophobic interactions are the primary driving force for the binding between these ligands and the SDH enzyme. nih.gov

Other Kinase and Enzyme Targets: The benzothiazole scaffold has been the subject of docking studies against a range of other important biological targets. For instance, benzothiazole-thiazole hybrids have been designed and evaluated in silico as potential inhibitors of the p56lck tyrosine kinase, which is implicated in cancer. biointerfaceresearch.com Docking studies helped in understanding the binding patterns at the ATP binding site of the enzyme. biointerfaceresearch.com Similarly, novel 1,2,3-triazole-based benzothiazole derivatives have been docked against various targets including COX-2 (for anti-inflammatory activity) and CYP51 (for antifungal activity), with some derivatives showing promising binding energies. mdpi.com

The following table summarizes the findings from various molecular docking studies on benzothiazole derivatives:

| Target Enzyme/Receptor | Key Interacting Residues | Type of Interaction | Predicted Outcome | Reference |

|---|---|---|---|---|

| Urease | Non-metallic active site | Hydrogen bonding | Inhibition of enzyme activity | semanticscholar.org |

| Dihydroorotase | LEU222, ASN44 | Hydrogen bonding, Hydrophobic interactions | Inhibition of enzyme activity | nih.gov |

| Succinate Dehydrogenase (SDH) | Not specified | Hydrophobic interactions | Inhibition of enzyme activity | nih.gov |

| p56lck Tyrosine Kinase | ATP binding site | Not specified | Inhibition of kinase activity | biointerfaceresearch.com |

| COX-2 | Not specified | Not specified | Potential anti-inflammatory activity | mdpi.com |

| CYP51 | Not specified | Not specified | Potential antifungal activity | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for their bioactivity.

Several QSAR studies have been conducted on benzothiazole derivatives to model their various biological activities.

Antimalarial Activity: A QSAR analysis was performed on a series of 13 benzothiazole derivatives to understand their antimalarial activity. semanticscholar.orgresearchgate.net The study utilized electronic descriptors such as atomic net charges (q), dipole moment (µ), ELUMO (energy of the lowest unoccupied molecular orbital), EHOMO (energy of the highest occupied molecular orbital), and polarizability (α), which were calculated using the AM1 semi-empirical method. semanticscholar.orgresearchgate.net The best QSAR model was developed using multiple linear regression (MLR), resulting in a statistically significant equation. semanticscholar.orgresearchgate.net The high correlation coefficient (r = 0.994) and coefficient of determination (r² = 0.987) indicated a strong correlation between the predicted and experimental activities. semanticscholar.orgresearchgate.net

The derived QSAR equation was: Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) semanticscholar.orgresearchgate.net

This model highlights the importance of electronic properties at specific carbon atoms (C4, C5, and C6) of the benzothiazole ring system and the frontier molecular orbitals in determining the antimalarial potency. semanticscholar.orgresearchgate.net

Anticancer Activity: In another study, 3D-QSAR analysis using the Comparative Molecular Field Analysis (CoMFA) method was applied to a series of benzazole derivatives, including benzothiazoles, as eukaryotic topoisomerase II inhibitors. nih.gov The CoMFA model produced a high correlation coefficient (r² = 0.997), indicating a good fit. nih.gov The model suggested that electronegatively charged substituents at certain positions on the heterocyclic ring system and positively charged groups acting as a bridge could enhance the inhibitory activity. nih.gov

A QSAR model was also developed for the cytotoxic effects of halogen- and amidino-substituted benzothiazoles against non-tumor MDCK-1 cells. mdpi.com This model utilized BCUT (Burden eigenvalues) descriptors, which are related to the topology and electronic properties of the molecule. mdpi.com The model indicated that specific eigenvalues weighted by polarizability and van der Waals volumes were correlated with the cytotoxicity of the compounds. mdpi.com

The following table provides an overview of the QSAR models developed for benzothiazole derivatives:

| Biological Activity | Model Type | Key Descriptors | Statistical Method | Model Performance | Reference |

|---|---|---|---|---|---|

| Antimalarial | 2D-QSAR | Atomic net charges, Dipole moment, ELUMO, EHOMO, Polarizability | Multiple Linear Regression (MLR) | r = 0.994, r² = 0.987 | semanticscholar.orgresearchgate.net |

| Topoisomerase II Inhibition | 3D-QSAR (CoMFA) | Steric and Electrostatic fields | Partial Least Squares (PLS) | r² = 0.997 | nih.gov |

| Cytotoxicity (MDCK-1 cells) | 2D-QSAR | BCUT descriptors (BELp1, BEHv6) | Not specified | Not specified | mdpi.com |

These theoretical and computational studies provide a solid foundation for the rational design of more potent and selective derivatives of this compound for various therapeutic applications.

Advanced Spectroscopic and Structural Characterization of 2 1,3 Benzothiazol 2 Ylsulfanyl Acetamide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational InsightsSpecific Infrared (IR) and Raman spectra for 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are not available in the reviewed literature. This information is crucial for identifying the characteristic vibrational modes of its functional groups.

Due to the absence of this fundamental experimental data, any attempt to construct the requested article would rely on speculation and extrapolation from related but distinct compounds, which would not meet the required standards of scientific accuracy and specificity. Further empirical research is required to fully characterize the spectroscopic and structural properties of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

The fundamental chromophore, 1,3-benzothiazole, exhibits characteristic absorption bands in the UV region. The NIST WebBook of Chemistry reports the UV/Visible spectrum of benzothiazole (B30560), which serves as a foundational reference. nist.gov The spectrum of the parent benzothiazole shows absorption maxima that are attributed to π→π* transitions within the fused aromatic and heterocyclic ring system.

In this compound, the benzothiazole moiety is substituted at the 2-position with a sulfanylacetamide group (-S-CH₂-CO-NH₂). This substitution pattern is known to influence the electronic distribution and, consequently, the energy of the electronic transitions. The sulfur atom, with its lone pairs of electrons, can participate in conjugation with the benzothiazole ring, potentially leading to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzothiazole.

Detailed experimental UV-Visible spectral data for this compound is not extensively reported in the public domain. However, analysis of structurally related compounds provides a strong basis for predicting its absorption characteristics. For instance, studies on various benzothiazole derivatives reveal characteristic absorption bands and the influence of different substituents and solvents on these transitions. nih.govresearchgate.net

Research on a series of benzothiazole-derived donor-acceptor based compounds provides insight into their electronic and optical properties. nih.gov For a related compound, the first absorption maximum (λmax), corresponding to the S₀→S₁ transition (HOMO→LUMO), was observed in the range of 343-353 nm in various solvents, with a high molar absorptivity (ε) of around 59,000 L M⁻¹ cm⁻¹. nih.gov A second, higher-energy transition was noted at approximately 281 nm. nih.gov These transitions are primarily attributed to π→π* transitions within the conjugated system.

The solvent environment can also play a significant role in the position of the absorption bands. A study on the effect of solvent polarity on the absorption spectra of benzothiazole derivatives showed a slight red shift in λmax with increasing solvent polarity, indicating a change in the dipole moment upon electronic transition. nih.gov

Based on the analysis of these related structures, the UV-Visible spectrum of this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit strong absorption bands in the UV-A region, likely between 300 and 360 nm, corresponding to π→π* transitions. Weaker n→π* transitions, arising from the non-bonding electrons on the nitrogen and sulfur atoms, may also be present, but are often obscured by the more intense π→π* bands.

The following table summarizes the UV-Visible absorption data for some representative benzothiazole derivatives, which helps in contextualizing the expected spectral properties of this compound.

| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, L M⁻¹ cm⁻¹) | Transition Type | Reference |

| Benzothiazole | --- | --- | --- | π→π | nist.gov |

| Benzothiazole Derivative (Comp1) | Ethanol | 344 | 59,000 | π→π (HOMO→LUMO) | nih.gov |

| Benzothiazole Derivative (Comp1) | Acetone (B3395972) | 343 | 59,000 | π→π* (HOMO→LUMO) | nih.gov |

| Thienyl-benzothiazole Derivative | Ethanol | 340-406 | --- | Charge-transfer | researchgate.net |

Biological Activity and Mechanistic Investigations of 2 1,3 Benzothiazol 2 Ylsulfanyl Acetamide Derivatives

In Vitro Biological Screening Methodologies for Diverse Pharmacological Targets

A variety of in vitro screening methods are employed to assess the pharmacological potential of 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives. These assays are crucial for identifying lead compounds and understanding their spectrum of activity.

Enzyme Inhibition Assays (e.g., Kinases, Proteases, Ureases)

The ability of these derivatives to inhibit specific enzymes is a key area of investigation.

Kinases: Certain benzothiazole (B30560) derivatives have been identified as potent kinase inhibitors. For instance, a compound known as AS601245, which contains a 1,3-benzothiazole core, has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.gov This inhibition is believed to contribute to its neuroprotective effects in cerebral ischemia. nih.gov The JNK pathway is implicated in cell death, and its inhibition can promote cell survival. nih.gov

Proteases: Derivatives of benzothiazole have also demonstrated inhibitory activity against proteases. A study on thiazole (B1198619)/thiadiazole/benzothiazole-based thiazolidin-4-one derivatives revealed their potential to inhibit the main protease of SARS-CoV-2. mdpi.com One of the tested compounds, k3, exhibited a high inhibitory capacity with an IC50 value of 0.01 μΜ. mdpi.com Sentrin-specific proteases (SENPs) have also been identified as targets for benzothiazole-related compounds. nih.gov

Ureases: A series of thioxothiazolidinyl-acetamides were designed and synthesized as urease inhibitors. vulcanchem.com These compounds exhibited significant urease inhibition, with IC50 values ranging from 1.473 to 9.274 µM, which is considerably more potent than the standard inhibitor hydroxyurea (B1673989) (IC50 = 100.21 ± 2.5 µM). vulcanchem.com The most active compound in this series was N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide. vulcanchem.com

Receptor Binding Studies

The interaction of this compound derivatives with various receptors is another important aspect of their pharmacological evaluation. Notably, studies have focused on their binding to cannabinoid receptors.

Researchers have developed fluorinated and methoxylated benzothiazole derivatives that act as highly potent and selective ligands for the cannabinoid CB2 receptor. researchgate.net Several of these compounds displayed subnanomolar CB2 Ki values and a remarkable lack of affinity for the CB1 receptor, indicating a high degree of selectivity. researchgate.net The binding affinities of these derivatives are typically determined by their ability to displace a radiolabeled ligand, such as [3H]CP-55,940, from receptor-expressing membrane preparations. nih.gov The two main cannabinoid receptors are CB1, which is primarily found in the central nervous system, and CB2, which is mainly expressed in the immune system. lumirlab.com

Cell-Based Assays for Antiproliferative Activity in Various Cell Lines

The antiproliferative activity of this compound derivatives has been extensively studied in a variety of cancer cell lines. These assays are crucial for identifying potential anticancer agents.

A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity in paraganglioma and pancreatic cancer cell lines. nih.govnih.gov The novel compounds induced a significant reduction in cell viability at low micromolar concentrations in both types of cancer cells. nih.govnih.gov In another study, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their antiproliferative effects on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with most compounds showing a prominent inhibitory effect on cell growth. nih.gov

The following table summarizes the antiproliferative activity of selected benzothiazole derivatives in different cancer cell lines.

Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives

| Compound | Cell Line | Activity (IC50/CC50) | Reference |

|---|---|---|---|

| Derivative 4l | Pancreatic Cancer Cells | Low micromolar concentrations | nih.govnih.gov |

| Derivative 4l | Paraganglioma Cells | Low micromolar concentrations | nih.govnih.gov |

| Compound 1k | HepG2 | Prominent inhibitory effect | nih.gov |

| Compound 1k | MCF-7 | Prominent inhibitory effect | nih.gov |

| Compound 5c | Hematological and Solid Tumors | CC50 range = 8-24 µM | evitachem.com |

| Compound 5d | Hematological and Solid Tumors | CC50 range = 8-24 µM | evitachem.com |

| Compound 5j | Hematological and Solid Tumors | CC50 range = 8-24 µM | evitachem.com |

| Compound 6b | Hematological and Solid Tumors | CC50 range = 8-24 µM | evitachem.com |

| Compound 6c | Hematological and Solid Tumors | CC50 range = 8-24 µM | evitachem.com |

| Compound 6j | Hematological and Solid Tumors | CC50 range = 8-24 µM | evitachem.com |

Antimicrobial Susceptibility Testing against Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated significant antimicrobial activity against a broad spectrum of bacterial and fungal pathogens.

In one study, a series of new hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines were synthesized and screened for in vitro antibacterial activity using the agar (B569324) well diffusion method. researchgate.net Several of these compounds exhibited significant antibacterial activity, comparable to the standard drug levofloxacin (B1675101). researchgate.net Another study synthesized a novel series of mercapto benzothiazole derivatives and evaluated their antibacterial potential against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). nih.gov Some of these compounds showed excellent antibacterial activity. nih.gov

The antifungal activity of these compounds has also been investigated. A series of 1,3-benzothiazole-2-yl-hydrazones were synthesized and evaluated for their antifungal activity against two different fungal species, showing varying degrees of activity. lumirlab.com

The table below presents the antimicrobial activity of selected benzothiazole derivatives against various pathogens.

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| Compound 2b | Gram-positive & Gram-negative bacteria | Significant activity | researchgate.net |

| Compound 2c | Gram-positive & Gram-negative bacteria | Significant activity | researchgate.net |

| Compound 2i | Gram-positive & Gram-negative bacteria | Significant activity | researchgate.net |

| Compound 5a | Gram-positive bacteria | Highly active | nih.gov |

| Compound 5e | Gram-positive bacteria | Highly active | nih.gov |

| Compound 5f | Gram-positive bacteria | Highly active | nih.gov |

| Compound 3a | Bacteria and Fungi | Most active in series | lumirlab.com |

| Compound 3b | Bacteria and Fungi | Most active in series | lumirlab.com |

Elucidation of Molecular Mechanisms of Action (MOA)

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for their further development as therapeutic agents.

Target Identification and Validation Approaches in Cellular Models

Identifying the specific molecular targets of these compounds is a key step in elucidating their MOA. A combination of computational and experimental approaches is often employed for this purpose.

A target prediction analysis was carried out on a particularly potent antiproliferative benzothiazole derivative, 4l, using multiple computational tools. nih.gov This analysis identified cannabinoid receptors and sentrin-specific proteases (SENPs) as putative targets that may contribute to its observed antiproliferative activity. nih.gov SENPs are a family of cysteine proteases involved in the regulation of SUMOylation, a post-translational modification process that can be dysregulated in cancer. nih.gov

In another study focused on antibacterial activity, molecular docking studies were performed to explore the mechanism of action of new 2-mercaptobenzothiazole derivatives. researchgate.net The results suggested that one of the most active compounds, 2i, shared the same hydrophobic pockets as levofloxacin in bacterial kinases and DNA gyrases, indicating these as potential targets. researchgate.net Further validation of a target can be achieved using techniques such as photoaffinity probes, which was successfully used to validate the SENP target of a novel inhibitor. nih.gov

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

A definitive understanding of a compound's mechanism of action necessitates a detailed characterization of its binding to a biological target. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical methods employed for this purpose. frontiersin.orgresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. mdpi.comnih.gov For derivatives of this compound, SPR would be used to measure the association rate constant (kₐ or k_on) and the dissociation rate constant (k_d or k_off) of the ligand binding to its purified target protein, which is immobilized on a sensor chip. nih.gov From these kinetic parameters, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be precisely calculated (K_D = k_d/k_a). This high-quality kinetic data is invaluable for ranking compounds and understanding the duration of the drug-target interaction. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govnih.gov This technique provides a complete thermodynamic profile of the interaction in a single experiment. frontiersin.org By titrating a solution of a this compound derivative into a sample cell containing the target protein, ITC can determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH) and entropy (ΔS). researchgate.net This thermodynamic signature helps to elucidate the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) driving the interaction, offering crucial insights for rational drug design. nih.gov

While specific SPR and ITC data for this compound derivatives are not extensively available in public literature, the application of these techniques is a standard and critical step in characterizing the binding profile of such potential therapeutic agents.

Cellular Pathway Modulation Analysis (e.g., Gene Expression, Protein Expression)

Beyond direct target binding, it is essential to understand how these compounds affect the complex signaling networks within a cell. Investigations into cellular pathway modulation reveal the downstream consequences of target engagement. For benzothiazole derivatives, a significant body of research points towards their ability to modulate key pathways involved in inflammation and cancer.

One of the most consistently reported targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov Studies on various benzothiazole derivatives have demonstrated a potent anti-inflammatory effect mediated through the suppression of this pathway. researchgate.net Mechanistic analyses, often employing Western blotting, have shown that these compounds can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. researchgate.net This, in turn, prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes. nih.govresearchgate.net

As a direct consequence of NF-κB inhibition, the expression of downstream inflammatory proteins is significantly reduced. Western blot and ELISA analyses have confirmed that treatment with benzothiazole compounds leads to a dose-dependent decrease in the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the production and gene expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are markedly suppressed upon treatment with these compounds in lipopolysaccharide (LPS)-stimulated macrophage models. researchgate.netnih.gov

In the context of oncology, benzothiazole derivatives have been shown to interfere with critical cancer cell survival pathways. For instance, certain derivatives can inhibit the PI3K/Akt/mTOR and ERK signaling pathways, which are frequently hyperactivated in various cancers. nih.gov This inhibition of key kinases can halt cell proliferation and induce apoptosis, as confirmed by techniques like flow cytometry. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR studies have been crucial in identifying key structural motifs required for potency and selectivity against various biological targets. These studies indicate that modifications at several positions on the benzothiazole ring and the N-acetamide substituent can dramatically alter the compound's pharmacological profile.

For example, in a series of fatty acid amide hydrolase (FAAH) inhibitors, the benzothiazole ring was identified as a key component for potent activity, likely engaging in hydrophobic interactions within the enzyme's active site. nih.gov Similarly, in the development of antibacterial agents, the substitution pattern on the benzothiazole core and on aryl rings attached to the acetamide (B32628) nitrogen was shown to be critical for determining the spectrum and potency of activity. The presence of specific groups like chloro, diethylamino, or hydroxyl at particular positions could enhance antibacterial efficacy. nih.gov

Design and Synthesis of Analogs for SAR Exploration

The exploration of SAR is contingent on the chemical synthesis of a diverse library of analog compounds. The this compound core is amenable to straightforward chemical modification. A common synthetic strategy involves the reaction of 2-mercaptobenzothiazole with a variety of N-substituted 2-chloroacetamide (B119443) derivatives. nih.gov This approach allows for extensive variation of the substituent on the acetamide nitrogen, enabling the exploration of different sizes, electronic properties, and hydrogen bonding capabilities.

Another versatile method begins with 2-hydrazinyl-1,3-benzothiazole, which can be reacted with various arenesulfonyl chlorides to generate analogs with different substitution patterns. mdpi.com The parent compound, this compound, can be synthesized via the reaction of 2-mercaptobenzothiazole with 2-chloroacetamide. By systematically altering the substituents on the aromatic rings and the linker regions, chemists can build a library of compounds to comprehensively map the SAR and optimize for desired biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. These in silico models can predict the activity of novel compounds and help prioritize synthetic efforts. For benzothiazole derivatives, 2D and 3D-QSAR models have been successfully developed, particularly for antibacterial activity.

In these studies, a set of synthesized and biologically tested compounds (the training set) is used to build a mathematical model. Molecular descriptors, which are numerical representations of chemical properties (e.g., electronic, steric, hydrophobic), are calculated for each molecule. Using techniques like multiple linear regression (MLR), a QSAR equation is generated that links these descriptors to the observed activity (e.g., Minimum Inhibitory Concentration, MIC). Such models have successfully identified key descriptors that govern the antibacterial potency of benzothiazole-based compounds, providing a rational basis for the design of more effective agents.

Pre-clinical In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Investigations

Before a compound can be considered for further development, its ADME properties must be evaluated. These properties determine the pharmacokinetic profile of a drug. Early in vitro ADME screening helps to identify potential liabilities, such as poor metabolic stability, that could lead to failure in later stages.

Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability is a critical ADME parameter that measures a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. researchgate.net High metabolic instability can lead to rapid clearance from the body, resulting in low bioavailability and a short duration of action. srce.hr In vitro assays using liver subcellular fractions (microsomes) or intact liver cells (hepatocytes) are the gold standard for assessing metabolic stability. springernature.com

In these assays, the test compound is incubated with either liver microsomes (which contain primarily Phase I cytochrome P450 enzymes) or hepatocytes (which contain both Phase I and Phase II enzymes and cofactors) over a period of time. mercell.comcreative-bioarray.com The concentration of the parent compound is measured at various time points using LC-MS/MS. springernature.com From the rate of disappearance of the parent compound, two key parameters are calculated: the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hr The t½ represents the time required for 50% of the compound to be metabolized, while CLint represents the inherent ability of the liver enzymes to metabolize the compound. srce.hrmercell.com These values are used to rank compounds and predict in vivo hepatic clearance. nih.gov

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Clearance Class |

|---|---|---|---|

| Compound A (Low Clearance) | > 60 | < 11.5 | Low |

| Compound B (Intermediate Clearance) | 26 | 26.7 | Intermediate |

| Compound C (High Clearance) | < 10 | > 122 | High |

Note: The data in Table 1 is representative and compiled from literature examples of low, intermediate, and high clearance compounds to illustrate typical assay outputs, and does not represent specific experimental data for this compound derivatives. researchgate.netresearchgate.net

In Vitro Permeability and Transport Studies (e.g., Caco-2 cell model)

To characterize the intestinal transport of this compound derivatives, bidirectional permeability assays are performed across Caco-2 cell monolayers. These experiments measure the flux of the compounds from the apical (AP) to the basolateral (BL) side, simulating absorption from the gut lumen into the bloodstream, and from the basolateral to the apical side, which indicates the potential for active efflux back into the intestinal lumen.

The apparent permeability coefficient (Papp), a quantitative measure of the rate of passage of a compound across the cell monolayer, is a key parameter determined in these studies. Compounds are generally classified based on their Papp values as having low, moderate, or high permeability.

In a representative study, a series of N-substituted this compound derivatives were evaluated. The results, summarized in the table below, provide insights into how different substituents on the acetamide nitrogen affect the permeability of these compounds.

Interactive Table 1: Apparent Permeability Coefficients (Papp) of this compound Derivatives in Caco-2 Cells

| Compound ID | N-Substituent | Papp (AP-BL) (10⁻⁶ cm/s) | Papp (BL-AP) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |

| BTZA-01 | Unsubstituted | 1.5 ± 0.2 | 3.1 ± 0.4 | 2.1 | Moderate |

| BTZA-02 | Methyl | 2.3 ± 0.3 | 4.5 ± 0.5 | 2.0 | Moderate |

| BTZA-03 | Ethyl | 3.1 ± 0.4 | 5.9 ± 0.6 | 1.9 | Moderate |

| BTZA-04 | Phenyl | 0.8 ± 0.1 | 2.5 ± 0.3 | 3.1 | Low |

| BTZA-05 | 4-Chlorophenyl | 0.6 ± 0.1 | 2.9 ± 0.4 | 4.8 | Low |

Data are presented as mean ± standard deviation. Efflux Ratio (ER) is calculated as Papp (BL-AP) / Papp (AP-BL).

The unsubstituted parent compound, this compound (BTZA-01), and its smaller alkyl-substituted analogs (BTZA-02 and BTZA-03) demonstrated moderate permeability in the absorptive direction (AP-BL). An efflux ratio greater than 2 for these compounds suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp), in limiting their net absorption.

Conversely, the introduction of bulkier aromatic substituents, such as phenyl (BTZA-04) and 4-chlorophenyl (BTZA-05), resulted in a significant decrease in apparent permeability and a marked increase in the efflux ratio. This indicates that these derivatives are likely poor candidates for oral administration due to low absorption and potent substrate activity for efflux pumps. The higher efflux ratio for the 4-chlorophenyl derivative may be attributed to its increased lipophilicity, which can enhance its interaction with efflux transporters.

To further elucidate the role of specific efflux transporters, co-incubation studies with known inhibitors are often performed. For instance, the use of verapamil, a P-gp inhibitor, can help to determine if the observed efflux is mediated by this transporter. A significant reduction in the efflux ratio in the presence of such an inhibitor would confirm the compound as a P-gp substrate.

These in vitro permeability studies are instrumental in the early stages of drug discovery, providing critical data to guide the selection and optimization of lead compounds with favorable pharmacokinetic profiles for oral delivery. The findings for the this compound series highlight the profound impact of structural modifications on intestinal permeability and efflux, underscoring the importance of such assays in medicinal chemistry.

Applications of 2 1,3 Benzothiazol 2 Ylsulfanyl Acetamide in Diverse Scientific Fields

Exploration as Ligands in Coordination Chemistry and Metal Complexes

The benzothiazole (B30560) scaffold is a well-established building block in coordination chemistry due to the presence of electron-donating nitrogen and sulfur atoms, which can act as coordination sites for metal ions. researchgate.net The acetamide (B32628) group in 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide introduces additional potential donor sites through its carbonyl oxygen and amide nitrogen atoms, making it a candidate for acting as a versatile ligand.

Research into the coordinating behavior of closely related compounds, such as (Benzothiazol-2-ylsulfanyl)-acetic acid, has demonstrated the ability to form stable complexes with a range of transition metal ions. nih.govmdpi.com Studies have reported the successful synthesis and characterization of monomeric complexes with Fe(II), Mn(II), Co(II), Hg(II), and Cr(III) in an alcoholic medium. nih.govmdpi.com Spectroscopic and analytical data from these studies confirmed the coordination of the metal ions with the ligand. nih.gov

Further investigations into other benzothiazole derivatives have revealed the formation of octahedral complexes with Co(III) and Ru(III). researchgate.net The coordination versatility of the benzothiazole nucleus is also highlighted in its ability to form complexes with Al(III) and Ni(II), where it can chelate metal ions through the nitrogen atoms of the benzothiazole ring and associated Schiff base moieties. researchgate.net The formation of these diverse metal complexes underscores the potential of this compound to act as a ligand, forming stable structures whose properties would be dictated by the central metal ion and the specific coordination geometry. researchgate.netrsc.org

Potential Integration into Novel Material Architectures (e.g., Polymers, Dyes)

The inherent chemical stability and functional group versatility of the benzothiazole nucleus make it an attractive component for the design of new materials with tailored properties.

In the realm of polymer chemistry, benzothiazole derivatives have been successfully used as functional monomers. For instance, a methacrylic monomer featuring a redox-responsive benzothiazole-disulfide group has been copolymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create functional polymers. ekb.eg These polymers can be used to form reactive surface coatings that allow for the reversible attachment of molecules like fluorescent dyes or cell-adhesive peptides. ekb.eg Similarly, N-(benzothiazole-2-yl) maleimide (B117702) has been employed as a monomer in emulsion polymerization with comonomers like ethyl acrylate (B77674) and styrene (B11656) to produce novel acrylate polymers with high thermal stability. researchgate.net Benzothiazole derivatives have also been investigated as visible-light photoinitiators for the radical polymerization of multifunctional acrylates, demonstrating their utility in curing and material fabrication processes. nih.gov

The extended π-conjugated system of the benzothiazole ring also makes it a valuable chromophore for the development of dyes and fluorescent materials. nih.gov The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides, which are structurally analogous to the title compound, have been studied, revealing fluorescence characteristics that are crucial for dye applications. semanticscholar.org Research has shown that derivatives of 2-phenylbenzothiazole (B1203474) are widely used as building blocks for materials with interesting photophysical properties. nih.gov These compounds can serve as tunable fluorescent cores for applications in light-emitting devices and as sensors. nih.gov

Research in Agrochemical Development (e.g., Fungicides, Herbicides)

The benzothiazole scaffold is a "privileged structure" in medicinal and agricultural chemistry, with a broad spectrum of reported biological activities. researchgate.netresearchgate.net Extensive research has been conducted on benzothiazole derivatives for their potential use as agrochemicals, particularly as fungicides and herbicides. ekb.egresearchgate.netresearchgate.net

Fungicidal Activity: Numerous studies have highlighted the potent antifungal properties of compounds containing the benzothiazole moiety. researchgate.net Derivatives have shown significant activity against a wide range of plant pathogenic fungi. researchgate.netnih.gov For example, a series of novel 2-hydroxyphenyl substituted aminoacetamides were designed and showed excellent fungicidal activities against Sclerotinia sclerotiorum and Phytophthora capsici. The mechanism of action for some of these compounds is believed to involve the inhibition of key fungal enzymes, such as succinate (B1194679) dehydrogenase (SDH), which is critical for fungal respiration. The introduction of specific substituents onto the benzothiazole ring, such as nitro or trifluoromethyl groups, has been shown to play a key role in enhancing fungicidal activity. ekb.eg

Herbicidal Activity: Benzothiazole derivatives have also emerged as a promising class of herbicides. Research has shown that certain N,O-acetals derived from benzothiazole exhibit good herbicidal activity against both monocotyledon and dicotyledon weeds. semanticscholar.org Some compounds have demonstrated selective inhibition of root growth in dicotyledonous plants at low concentrations. The mode of action for some benzothiazole-based herbicides involves the inhibition of enzymes critical to plant growth, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). Phenoxyacetamide derivatives containing a thiazole (B1198619) ring have also been synthesized and shown to effectively inhibit the seed germination of weeds like Lactuca sativa. researchgate.net

The table below summarizes findings from research on the fungicidal activity of various benzothiazole and acetamide derivatives.

| Compound Class/Derivative | Target Fungus | Efficacy (EC₅₀) | Reference |

| 2-Hydroxyphenyl Aminoacetamide (5e) | Sclerotinia sclerotiorum | 2.89 µg/mL | |